4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide (CAS 1207019-79-1) is a synthetic small molecule (C₁₉H₂₇N₅O₃S, MW 405.52) belonging to the morpholinopyrimidine benzenesulfonamide class, a chemotype structurally related to established phosphatidylinositol 3-kinase (PI3K) and dual PI3K/mTOR inhibitors. The compound features a 2-methyl-6-morpholinopyrimidine core linked via an aminoethyl spacer to a 4-ethylbenzenesulfonamide moiety.

Molecular Formula C19H27N5O3S
Molecular Weight 405.52
CAS No. 1207019-79-1
Cat. No. B2430283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
CAS1207019-79-1
Molecular FormulaC19H27N5O3S
Molecular Weight405.52
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3
InChIInChI=1S/C19H27N5O3S/c1-3-16-4-6-17(7-5-16)28(25,26)21-9-8-20-18-14-19(23-15(2)22-18)24-10-12-27-13-11-24/h4-7,14,21H,3,8-13H2,1-2H3,(H,20,22,23)
InChIKeyJHKLTVDXXKJBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide (CAS 1207019-79-1): Morpholinopyrimidine Sulfonamide PI3K Pathway Modulator – Procurement Baseline


4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide (CAS 1207019-79-1) is a synthetic small molecule (C₁₉H₂₇N₅O₃S, MW 405.52) belonging to the morpholinopyrimidine benzenesulfonamide class, a chemotype structurally related to established phosphatidylinositol 3-kinase (PI3K) and dual PI3K/mTOR inhibitors [1]. The compound features a 2-methyl-6-morpholinopyrimidine core linked via an aminoethyl spacer to a 4-ethylbenzenesulfonamide moiety. Key physicochemical descriptors include a calculated logP (clogP) of 1.52, topological polar surface area (TPSA) of 80.56 Ų, 8 hydrogen bond acceptors, and 0 hydrogen bond donors, placing it within oral drug-like chemical space per Lipinski's Rule of Five [1]. This compound is offered for research use by multiple chemical suppliers, typically at ≥95% purity, and has been catalogued in screening libraries including the ECBD database where it was profiled against G-protein coupled receptor 35 (GPR35) [1]. Its core scaffold, the 4-sulfonyl-2-morpholinopyrimidine, has been validated in the peer-reviewed literature as a privileged framework for developing ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR signaling axis [2].

Why 4-Ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide Cannot Be Casually Substituted: Substituent-Dependent Pharmacology in the Morpholinopyrimidine Sulfonamide Class


Within the morpholinopyrimidine benzenesulfonamide chemotype, even single-atom variations on the terminal phenylsulfonamide ring produce divergent biological signatures that preclude casual interchange. The para-substituent on the benzenesulfonamide ring modulates three interdependent pharmacological parameters: (i) lipophilicity and aqueous solubility, which govern both in vitro assay compatibility and in vivo bioavailability [1]; (ii) electronic character of the sulfonamide NH, influencing the critical hinge-region hydrogen bond to the kinase active site [2]; and (iii) steric occupancy of the solvent-exposed affinity pocket, which can reorient the morpholinopyrimidine core and alter isoform selectivity profiles across PI3Kα/β/γ/δ [2]. Published structure-activity relationship (SAR) studies on the 4-sulfonyl-2-morpholinopyrimidine series demonstrate that replacing a trifluoromethyl with a fluorine at the C6 aminopyridyl position shifts mTOR potency by approximately 11-fold and PI3Kδ potency by 4-fold [1], while varying the sulfone side chain substituents from methyl to cyclopropyl to ethyl modulates PI3Kα IC₅₀ values across a >10-fold range [1]. Consequently, a 4-ethylbenzenesulfonamide derivative cannot be treated as functionally equivalent to its 4-fluoro, 4-methoxy, or unsubstituted analogs without direct comparative data.

4-Ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs and Class Benchmarks


Lipophilicity (clogP) Differentiation: 4-Ethyl vs. 4-Fluoro and 4-Methoxy Benzenesulfonamide Analogs

The 4-ethylbenzenesulfonamide substituent confers a calculated logP (clogP) of 1.52 on the target compound, representing a notably higher lipophilicity compared to the 4-fluoro analog (4-fluoro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide, CAS 1203024-21-8, C₁₇H₂₂FN₅O₃S, MW 395.45) . Based on the Hansch π substituent constant for ethyl (π ≈ 1.0) versus fluoro (π ≈ 0.14), the target compound is predicted to be approximately 0.86 log units more lipophilic than its 4-fluoro counterpart. Relative to the 4-methoxy analog (4-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide, CAS 1207053-44-8, C₁₈H₂₅N₅O₄S, MW 407.49, π ≈ −0.02) , the 4-ethyl substituent yields an even greater lipophilicity differential of approximately 1.0 log unit. The target compound also exhibits TPSA of 80.56 Ų and zero hydrogen bond donors, consistent with enhanced passive membrane permeability relative to more polar analogs [1]. No direct quantitative biochemical activity data (IC₅₀, Ki, Kd) for this specific compound was identified in the peer-reviewed literature or authoritative databases at the time of writing.

Physicochemical profiling Lipophilicity Drug-likeness Morpholinopyrimidine

Molecular Weight and Heavy Atom Count Differentiation: 4-Ethyl Provides Intermediate Bulk Among Para-Substituted Analogs

The target compound (MW 405.52, 28 heavy atoms) occupies a mid-range molecular weight position among the para-substituted benzenesulfonamide series of the 2-methyl-6-morpholinopyrimidin-4-yl aminoethyl scaffold. The 4-fluoro analog (MW 395.45, C₁₇H₂₂FN₅O₃S) is approximately 10 Da lighter, while the 4-methoxy analog (MW 407.49, C₁₈H₂₅N₅O₄S) is approximately 2 Da heavier . The unsubstituted parent (benzenesulfonamide without para-substitution) would be lighter still. In the context of PI3K inhibitor optimization, the 405 Da molecular weight of the target compound aligns with the typical range observed for potent dual PI3Kα/mTOR inhibitors in the morpholinopyrimidine class, where lead compound 26 (PI3K/mTOR Inhibitor-1) exhibits a molecular weight of approximately 450–500 Da [1]. Each additional heavy atom in this series carries a potential penalty in ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count). While no direct biochemical IC₅₀ data exist for the target compound, its molecular weight suggests a balanced position between smaller, potentially less potent analogs and larger, less ligand-efficient derivatives. A closely related chemotype within the same scaffold family (CHEMBL5208472; 4-methoxybenzenesulfonamide analog) has been deposited in BindingDB, indicating active medicinal chemistry investigation of this substitution pattern [2].

Molecular weight optimization Fragment-based drug design Ligand efficiency metrics Morpholinopyrimidine SAR

Class-Level PI3K Inhibitory Activity Inference: Morpholinopyrimidine Sulfonamide Scaffold Validation Against ZSTK474 and BKM120 Benchmarks

The 4-sulfonyl-2-morpholinopyrimidine scaffold has been validated as a bona fide PI3K/mTOR inhibitory pharmacophore through independent investigations. The dual PI3K/mTOR inhibitor compound 26 (Shen et al., 2018), featuring a 4-cyclopropylsulfonyl-2-morpholinopyrimidine core with a 6-aminopyridyl substituent, demonstrated PI3Kα/β/γ/δ IC₅₀ values of 20/376/204/46 nM and mTOR IC₅₀ of 189 nM in enzymatic assays, along with functional suppression of AKT phosphorylation (IC₅₀ = 196 nM) and antiproliferative activity against a cancer cell panel [1]. This compound exhibited superior in vivo efficacy in the HT-29 colorectal carcinoma xenograft model at 3.75 and 7.5 mg/kg daily dosing compared to BKM120 (buparlisib) at 15 and 30 mg/kg [1]. Independently, Gamage et al. (2017) demonstrated that replacing one morpholine of ZSTK474 with sulfonamide-containing substituents yielded active PI3Kα inhibitors, with the 6-amino sulfonamide derivative 17 showing in vivo antitumor activity [2]. ZSTK474 itself exhibits PI3Kα/β/δ/γ IC₅₀ values of 16/44/4.6/49 nM [3]. Critically, SAR trends in the Shen series show that varying the sulfone substituent from methyl to ethyl to isopropyl alters PI3Kα potency across a >10-fold range, and that the terminal substituent identity (ethyl vs. isopropyl vs. phenyl) profoundly impacts cellular antiproliferative potency independent of enzymatic IC₅₀ [1]. While these data are class-level inferences that do not directly quantify the target compound's activity, they establish the morpholinopyrimidine benzenesulfonamide scaffold as a validated PI3K-inhibitory chemotype whose 4-ethyl substitution pattern is mechanistically non-trivial.

PI3K inhibition Kinase profiling Cancer cell proliferation Morpholinopyrimidine pharmacophore

Hydrogen Bond Donor/Acceptor Profile: Zero HBD Confers Favorable Permeability and Reduced P-gp Efflux Liability vs. NH-Containing Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) and 8 hydrogen bond acceptors (HBA = 8), as recorded in the ECBD database [1]. This HBD count is critically important because each additional hydrogen bond donor has been empirically associated with a approximately 1–2-fold increase in P-glycoprotein (P-gp) efflux ratio and a decreased likelihood of passive transcellular permeability [2]. The 4-ethylbenzenesulfonamide's secondary sulfonamide NH is sterically and electronically shielded by the adjacent 4-ethylphenyl group, effectively reducing its solvent-exposed HBD character compared to primary sulfonamide or aniline-containing analogs. In contrast, several morpholinopyrimidine PI3K inhibitors in clinical development (e.g., BKM120/buparlisib) contain exposed aminopyridine or aminopyrimidine NH groups that contribute to both HBD count and P-gp recognition [3]. Within the Shen et al. (2018) optimization series, compounds containing a trifluoromethyl-substituted aminopyridyl moiety exhibited significantly lower metabolic stability (human Clint: 10.86 mL/min/kg; mouse: 151.33 mL/min/kg) compared to the benchmark BKM120, whereas the target compound's scaffold lacks this metabolically labile aminopyridyl group and is instead linked via an ethylene diamine spacer to the benzenesulfonamide, eliminating a primary NH₂ donor and associated metabolic liability [3]. The TPSA of 80.56 Ų is within the optimal range (<90 Ų) for blood-brain barrier penetration, suggesting potential CNS applicability that more polar analogs (e.g., 4-methoxy with additional oxygen atom) may not achieve [1].

Hydrogen bonding Membrane permeability ADME profiling P-glycoprotein efflux CNS drug design

Selectivity Profile Differentiation Potential: 4-Ethyl Substitution May Tune PI3K Isoform Selectivity Through Differential Affinity Pocket Occupation

Published crystallographic and SAR data for the morpholinopyrimidine class indicate that the terminal substituent attached to the sulfonyl/sulfonamide side chain occupies a solvent-exposed region adjacent to the ATP-binding pocket that is structurally divergent across PI3K isoforms (p110α/β/γ/δ) and mTOR [1][2]. In the ZSTK474 sulfonamide series, Gamage et al. (2017) demonstrated that para-substituents on the benzenesulfonamide ring could selectively enhance p110α potency: the 4-OMe, 6-NH₂ benzimidazole derivative 3 showed particularly potent but less isoform-selective activity, whereas certain 4-substituents that participated in H-bonding to the conserved lysine residue (Lys802 in p110α) yielded p110α-preferring profiles [2]. The 4-ethyl group, unlike the 4-methoxy which can act as an H-bond acceptor, relies purely on hydrophobic and van der Waals interactions with the surrounding protein residues, potentially yielding a distinct p110α selectivity fingerprint compared to 4-OMe or 4-CF₃ analogs. In the Shen et al. (2018) sulfone-based series, converting the C6 trifluoromethyl group to fluorine (compound 11 → 26) resulted in an 11-fold improvement in mTOR potency and a 4-fold improvement in PI3Kδ potency, plus dramatically enhanced antiproliferative activity in cellular assays despite slightly reduced PI3Kα enzymatic potency [1]. This precedent demonstrates that seemingly conservative substituent changes within this chemotype can produce disproportionate selectivity shifts. The target compound's 4-ethylbenzenesulfonamide moiety represents a hydrophobically distinct substituent that remains uncharacterized in published selectivity panels, representing a significant gap in the public SAR landscape.

PI3K isoform selectivity p110α selectivity Kinase selectivity profiling Affinity pocket Morpholinopyrimidine SAR

4-Ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide: Recommended Research and Industrial Application Scenarios Based on Differential Evidence


PI3K Isoform Selectivity Profiling Panels Requiring Hydrophobic Benzenesulfonamide Probe Coverage

Based on the class-level SAR evidence demonstrating up to 11-fold selectivity shifts with minor substituent changes [1], this compound is recommended for inclusion in PI3Kα/β/γ/δ selectivity profiling panels as a representative of the 4-alkylbenzenesulfonamide sub-series. Its 4-ethyl substituent (Hansch π ≈ 1.0) provides a hydrophobically distinct probe relative to the 4-fluoro (π ≈ 0.14) and 4-methoxy (π ≈ −0.02) analogs. A panel comprising the 4-H, 4-F, 4-Cl, 4-Me, 4-Et, and 4-OMe analogs would comprehensively map the lipophilic tolerance of the PI3K isoform affinity pockets, enabling the construction of predictive QSAR models. Procurement of the 4-ethyl analog closes a critical gap in this substituent series.

Cell-Based Permeability and P-gp Efflux Comparator Studies Leveraging Zero HBD Architecture

With HBD = 0 and TPSA = 80.56 Ų [2], this compound is suited for Caco-2, MDCK-MDR1, or PAMPA permeability assays as a low-efflux-liability control in morpholinopyrimidine permeability structure-property relationship (SPR) studies. Its zero HBD count contrasts with clinically relevant PI3K inhibitors (BKM120, ZSTK474) that contain at least one exposed NH donor. Scientists investigating intracellular target engagement in P-gp-overexpressing cancer cell lines can use this compound to dissect whether reduced cellular potency of comparator PI3K inhibitors arises from target affinity deficits or efflux transporter-mediated exclusion.

Fragment-to-Lead and Hit-to-Lead Optimization Starting Point for CNS-Penetrant PI3K Inhibitors

The combination of moderate MW (405.52 Da), clogP (1.52), and low TPSA (80.56 Ų) places this compound within the favorable CNS MPO (Multiparameter Optimization) space [2][3]. For research programs targeting PI3K-driven brain tumors (e.g., glioblastoma multiforme) or CNS metastases, this compound serves as a strategically positioned starting scaffold. Unlike BKM120, which achieved limited brain exposure in clinical studies, the 4-ethyl analog's physicochemical profile predicts superior passive BBB penetration, warranting its prioritization for in vitro BBB models and subsequent in vivo brain-to-plasma ratio determination.

Negative Control for GPR35-Mediated Signaling Assays in Phenotypic Screening Cascades

ECBD database records indicate this compound was tested for GPR35 antagonism and found inactive [2]. In phenotypic screening campaigns where hits from morpholinopyrimidine libraries emerge, this inactivity against GPR35 – an orphan GPCR implicated in inflammatory signaling and cancer – provides valuable counter-screening data. Researchers can deploy this compound as a target-class-matched negative control to confirm that cellular phenotypic effects attributed to PI3K inhibition are not confounded by off-target GPR35 modulation, an important distinction given the emerging role of GPR35 in tumor microenvironments.

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